molecular formula C20H15O8P B1214255 Bis-(4-methylumbelliferyl)phosphate CAS No. 51379-07-8

Bis-(4-methylumbelliferyl)phosphate

Cat. No. B1214255
CAS RN: 51379-07-8
M. Wt: 414.3 g/mol
InChI Key: FEGSOIMPQDYXJD-UHFFFAOYSA-N
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Description

Bis-(4-methylumbelliferyl)phosphate is a compound with the molecular formula C20H15O8P . It has a molecular weight of 414.31 g/mol . It is a slightly off-white powder and is a fluorogenic substrate useful in the analysis of phosphatases using UV-Vis Spectroscopy or other fluorogenic procedures .


Molecular Structure Analysis

The IUPAC name for this compound is bis (4-methyl-2-oxo-2H-chromen-7-yl) hydrogen phosphate . The InChI code is 1S/C20H15O8P/c1-11-7-19 (21)25-17-9-13 (3-5-15 (11)17)27-29 (23,24)28-14-4-6-16-12 (2)8-20 (22)26-18 (16)10-14/h3-10H,1-2H3, (H,23,24) .


Chemical Reactions Analysis

This compound is a substrate for the pig platelet surface membrane-associated phosphodiesterase activity . It is used in biochemical assays to measure the activity of phosphodiesterases, which are enzymes that catalyze the hydrolysis of phosphodiesters .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 4 . The exact mass is 414.05045443 g/mol .

Scientific Research Applications

Enzyme Activity Assays

Bis-(4-methylumbelliferyl) phosphate (BMUP) is primarily utilized in biochemical research for enzyme activity assays. It serves as a substrate for various enzymes, including phosphodiesterases, which are pivotal in cellular processes. For instance, it has been used to assay pig platelet surface membrane-associated phosphodiesterase activity. This enzyme activity is distinct from other phosphodiesterase activities and is associated with the platelet surface membrane (Taylor, Williams, & Crawford, 1977). Additionally, BMUP's role in sphingomyelinase activity assays has been explored. Sphingomyelinase, an enzyme significant in lipid metabolism, has been purified using hydrophobic chromatography, with BMUP phosphodiesterase activity paralleling sphingomyelinase during the purification process (Jones, Shankaran, & Callahan, 1981).

Disease Research

BMUP is also instrumental in the research of various diseases. For example, it has been used in the study of Niemann-Pick disease, a genetic disorder affecting lipid metabolism. Cultured skin fibroblasts from patients with Niemann-Pick disease types A and B showed diminished activity towards BMUP, assisting in the understanding of the disease's molecular basis (Fensom, Benson, Babarik, Grant, & Jacobs, 1977).

Diagnostic Assays

BMUP has been utilized in developing diagnostic assays for various conditions. For instance, a simple and sensitive fluorimetric method using BMUP as a substrate has been described for diagnosing Niemann-Pick disease. This method helps in the efficient and early diagnosis of the disease, thereby facilitating prompt medical intervention (Besley, 1978).

Toxicity Evaluation

In toxicity evaluation studies, BMUP has been used to develop automated assays for determining the toxicity of various compounds. For instance, an automated carboxylesterase activity assay implemented on a sequential injection analysis system utilized BMUP for evaluating the human toxicity of ionic liquids (Cunha, Pinto, Carvalho, & Saraiva, 2013).

Microbiological Identification

BMUP is used in microbiological research for the rapid identification of certain bacteria. A study explored the use of BMUP for the identification of Clostridium perfringens, significantly reducing the incubation time required for confirmation (Adcock & Saint, 2001).

Mechanism of Action

Target of Action

Bis(4-Methylumbelliferyl)Phosphate primarily targets phosphatases . Phosphatases are a group of enzymes that remove phosphate groups from their substrates, playing a crucial role in cellular signaling and metabolic processes.

Mode of Action

The compound acts as a fluorogenic substrate for phosphatases . When phosphatases act on Bis(4-Methylumbelliferyl)Phosphate, they cleave the phosphate group, resulting in the release of 4-Methylumbelliferone . This molecule is fluorescent, allowing the activity of the phosphatases to be easily detected and measured .

Biochemical Pathways

The action of Bis(4-Methylumbelliferyl)Phosphate primarily affects the phosphatase-related pathways . By acting as a substrate for these enzymes, it can influence the balance of phosphorylation and dephosphorylation in the cell, which can have downstream effects on various cellular processes, including signal transduction, protein activation, and metabolic regulation.

Pharmacokinetics

The resulting 4-Methylumbelliferone can be detected due to its fluorescence, providing a measure of the compound’s bioavailability .

Result of Action

The primary result of Bis(4-Methylumbelliferyl)Phosphate’s action is the production of 4-Methylumbelliferone , a fluorescent molecule . This allows for the visualization and quantification of phosphatase activity in the cell. Additionally, by serving as a substrate for phosphatases, Bis(4-Methylumbelliferyl)Phosphate can influence cellular processes regulated by these enzymes.

Action Environment

The efficacy and stability of Bis(4-Methylumbelliferyl)Phosphate can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH of the environment, with an optimum pH of 8 reported for its action . Furthermore, the presence of other molecules in the environment, such as competitive inhibitors or other substrates, can also impact the compound’s efficacy .

Safety and Hazards

Bis-(4-methylumbelliferyl)phosphate should be stored at 0-8 C . It is not for use in humans and is for research purposes only . It is not subject to hazardous classification . In case of contact with skin or eyes, wash immediately with soap and water .

Biochemical Analysis

Biochemical Properties

Bis-(4-methylumbelliferyl)phosphate plays a crucial role in biochemical reactions as a substrate for phosphodiesterases and phosphatases. These enzymes catalyze the hydrolysis of phosphodiester bonds, releasing 4-methylumbelliferone, which fluoresces under UV light. This property allows researchers to monitor enzyme activity in real-time. This compound interacts with various enzymes, including acid phosphatases and alkaline phosphatases, by binding to their active sites and undergoing hydrolysis .

Cellular Effects

This compound influences cellular processes by serving as a substrate for enzymes involved in cell signaling and metabolism. The hydrolysis of this compound by phosphatases can impact cell signaling pathways by modulating the levels of phosphate groups on proteins and other molecules. Additionally, this compound can affect gene expression and cellular metabolism by altering the activity of enzymes that regulate these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of phosphodiesterases and phosphatases. Upon binding, the enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing 4-methylumbelliferone. This reaction results in a measurable increase in fluorescence, which can be used to quantify enzyme activity. The competitive inhibition of some phosphatases by this compound has also been observed, indicating its potential to modulate enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, reducing its effectiveness in assays. Long-term studies have shown that this compound can maintain its activity over extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, adverse effects such as enzyme inhibition and cellular toxicity may occur. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate metabolism. It interacts with enzymes such as phosphodiesterases and phosphatases, which play key roles in the hydrolysis of phosphate esters. The compound’s metabolism can influence the levels of phosphate-containing metabolites and affect metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can interact with target enzymes. The distribution of this compound can impact its effectiveness in biochemical assays and its overall activity within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can exert its effects on enzyme activity and cellular processes. Understanding the subcellular localization of this compound is essential for optimizing its use in research applications .

properties

IUPAC Name

bis(4-methyl-2-oxochromen-7-yl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15O8P/c1-11-7-19(21)25-17-9-13(3-5-15(11)17)27-29(23,24)28-14-4-6-16-12(2)8-20(22)26-18(16)10-14/h3-10H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGSOIMPQDYXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199385
Record name Bis-(4-methylumbelliferyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51379-07-8
Record name 2H-1-Benzopyran-2-one, 7,7′-[phosphinicobis(oxy)]bis[4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51379-07-8
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Record name Bis-(4-methylumbelliferyl)phosphate
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Record name Bis-(4-methylumbelliferyl)phosphate
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Record name 7,7'-[phosphinicobis(oxy)]bis[4-methyl-2H-1-benzopyran-2-one]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Bis(4-methylumbelliferyl)phosphate in studying sphingomyelinase activity?

A: Bis(4-methylumbelliferyl)phosphate serves as a substrate for several enzymes, including sphingomyelinase and certain phosphodiesterases. Researchers use it to indirectly measure sphingomyelinase activity. While not a direct substrate for sphingomyelinase, some phosphodiesterases that hydrolyze Bis(4-methylumbelliferyl)phosphate also exhibit sphingomyelinase activity. This overlap is particularly relevant in the context of Niemann-Pick disease research. [, , ]

Q2: How do researchers differentiate between sphingomyelinase and phosphodiesterase activity when using Bis(4-methylumbelliferyl)phosphate?

A2: Distinguishing between these activities relies on several techniques:

  • Differential substrate preference: Sphingomyelinase shows a strong preference for sphingomyelin, while some phosphodiesterases exhibit broader substrate specificity, hydrolyzing both sphingomyelin and Bis(4-methylumbelliferyl)phosphate. []
  • Molecular separation: Techniques like preparative electrofocusing can separate different molecular forms of enzymes, allowing researchers to isolate and study sphingomyelinase and phosphodiesterases independently. []
  • Response to inhibitors and effectors: Sphingomyelinase and phosphodiesterases may respond differently to specific inhibitors or activators, further aiding in their differentiation. []

Q3: Can Bis(4-methylumbelliferyl)phosphate hydrolysis be used to diagnose Niemann-Pick disease?

A: While Bis(4-methylumbelliferyl)phosphate hydrolysis can be a useful tool in Niemann-Pick disease research, it's not a reliable standalone diagnostic marker. Studies on lymphoid cell lines from Niemann-Pick patients revealed near-absent sphingomyelinase activity, while phosphodiesterase activity remained largely unaffected. This suggests that phosphodiesterase activity, even when measured using Bis(4-methylumbelliferyl)phosphate, might not accurately reflect sphingomyelinase deficiency and therefore isn't a reliable diagnostic indicator for Niemann-Pick disease. []

Q4: How does Triton X-100 affect the kinetic properties of purified sphingomyelinase when Bis(4-methylumbelliferyl)phosphate is used as a substrate?

A: Research shows that Triton X-100, a detergent often used in enzyme purification, can significantly impact the kinetics of Bis(4-methylumbelliferyl)phosphate hydrolysis by purified sphingomyelinase. This interaction can lead to complex kinetic profiles, suggesting that Triton X-100 may influence substrate binding or the enzyme's catalytic mechanism. Further research is needed to fully understand this interaction and its implications for accurately measuring sphingomyelinase activity. []

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